2-Chlorophenethyl bromide
Overview
Description
2-Chlorophenethyl bromide is an organic compound with the molecular formula C8H8BrCl. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom and a chlorine atom attached to a phenethyl group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorophenethyl bromide can be synthesized through the bromination of 2-chlorophenethyl alcohol. The reaction typically involves the use of phosphorus tribromide (PBr3) as the brominating agent. The process is carried out under controlled conditions, with the temperature maintained between 0°C and 80°C to ensure the efficient conversion of the alcohol to the bromide .
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale bromination of 2-chlorophenethyl alcohol using phosphorus tribromide. The reaction is conducted in a solvent such as tetrahydrofuran, and the product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorophenethyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form 2-chlorophenylacetic acid or reduced to form 2-chlorophenethyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products Formed:
Nucleophilic Substitution: Substituted phenethyl derivatives.
Elimination Reactions: Alkenes.
Oxidation and Reduction: 2-Chlorophenylacetic acid and 2-chlorophenethyl alcohol.
Scientific Research Applications
2-Chlorophenethyl bromide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of biochemical pathways and as a reagent in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-chlorophenethyl bromide primarily involves its reactivity as an electrophile. The bromine atom in the compound is highly reactive and can be readily displaced by nucleophiles. This reactivity makes it a valuable intermediate in the synthesis of various organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
- 4-Chlorophenethyl bromide
- 3-Chlorophenethyl bromide
- 2-Bromophenethyl chloride
Comparison: 2-Chlorophenethyl bromide is unique due to the position of the chlorine and bromine atoms on the phenethyl group. This specific arrangement imparts distinct reactivity and properties compared to its isomers and other similar compounds. For example, 4-chlorophenethyl bromide and 3-chlorophenethyl bromide have different reactivity patterns due to the different positions of the chlorine atom on the benzene ring .
Properties
IUPAC Name |
1-(2-bromoethyl)-2-chlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECBVDLERUETKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373659 | |
Record name | 2-Chlorophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16793-91-2 | |
Record name | 1-(2-Bromoethyl)-2-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16793-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Bromoethyl)-2-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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